
2-(3,4-dimethoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Properties
Research into related isoquinoline derivatives emphasizes the importance of structural aspects in determining their properties, including salt and inclusion compound formation, and fluorescence characteristics. For example, Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives, demonstrating how interactions with mineral acids lead to gels or crystalline solids formation and how these structural properties influence fluorescence emission (Karmakar, Sarma, & Baruah, 2007). Such studies are crucial for understanding the potential applications of similar compounds in materials science and sensor technologies.
Synthesis Methods
The synthesis of isoquinoline derivatives, including those similar to the compound , has been explored in several studies. For instance, a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation was described by King (2007), highlighting a high-yielding cyclisation process (King, 2007). This indicates the compound's potential for chemical synthesis applications, particularly in the development of pharmaceuticals or organic materials.
Vibrational Spectroscopy and Molecular Docking Studies
El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a structurally related compound, employing FT-IR and FT-Raman spectroscopy alongside molecular docking studies. Their findings provide insights into the electronic properties and potential biological interactions of such compounds (El-Azab et al., 2016). This kind of research is instrumental in drug design and development, particularly in identifying compounds with potential therapeutic applications.
Antitumor Activity
Research into quinazolinone analogues has demonstrated significant in vitro antitumor activity, suggesting that related compounds, including isoquinoline derivatives, could be explored for their anticancer properties. Al-Suwaidan et al. (2016) synthesized a novel series of quinazolinones and evaluated their antitumor activity, finding several analogues with potent activity (Al-Suwaidan et al., 2016). This points to the potential research application of 2-(3,4-dimethoxyphenyl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in oncology, especially in the synthesis and evaluation of new anticancer agents.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-29-20-8-5-16(12-21(20)30-2)13-23(27)25-19-7-6-17-9-10-26(15-18(17)14-19)24(28)22-4-3-11-31-22/h3-8,11-12,14H,9-10,13,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYAXHCZMLPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-tert-Butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate](/img/structure/B2967925.png)
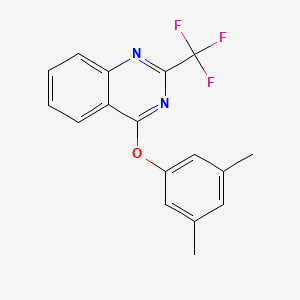
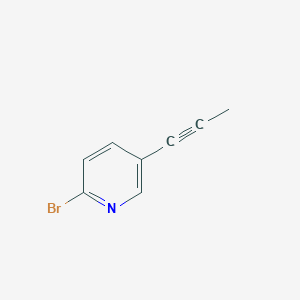
![N-[(4-Fluorophenyl)-phenylmethyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2967928.png)

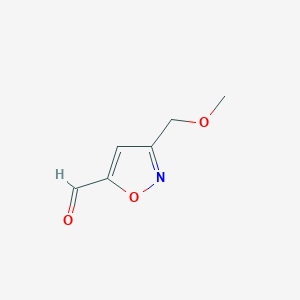
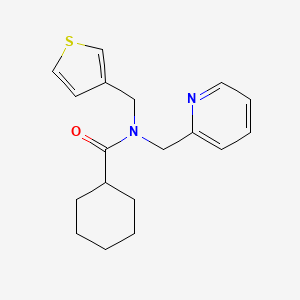


![3-(4-fluorophenyl)-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2967938.png)
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2967939.png)
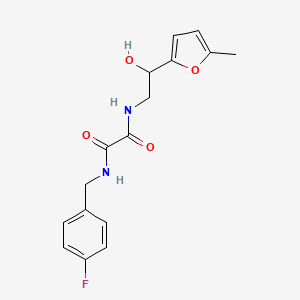
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2967941.png)
![N1-mesityl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2967944.png)
